MFCD29066011

Description

For this analysis, we focus on two compounds with available CAS 1022150-11-3 (MDL: MFCD28167899, ) and CAS 1046861-20-4 (MDL: MFCD13195646, ). These compounds exemplify how molecular structure, physicochemical properties, and functional roles are evaluated against analogs.

Properties

IUPAC Name |

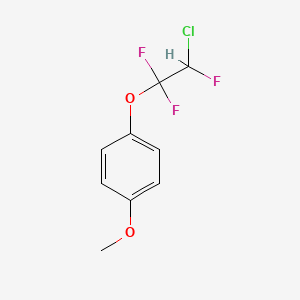

1-(2-chloro-1,1,2-trifluoroethoxy)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-14-6-2-4-7(5-3-6)15-9(12,13)8(10)11/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNOLKHDMYVGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(C(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD29066011 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, focusing on the precise steps and conditions required to obtain the compound in high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, ensuring the compound is produced efficiently and cost-effectively. These methods often include optimization of reaction conditions, use of catalysts, and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: MFCD29066011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

MFCD29066011 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or reagent to investigate biological processes. In medicine, this compound could be explored for its potential therapeutic properties. Industrial applications may include its use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of MFCD29066011 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic or signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CAS 1022150-11-3 (hereafter "Compound A") and CAS 1046861-20-4 ("Compound B"), selected for their structural diversity and relevance to common applications in organic synthesis and pharmaceutical intermediates.

Table 1: Key Molecular and Physicochemical Properties

Structural and Functional Insights

Its synthesis involves coupling reactions using DMF and cesium carbonate, typical for amide bond formation. Compound B (C₆H₅BBrClO₂) is a boronic acid derivative with halogen substituents, commonly used in Suzuki-Miyaura cross-coupling reactions . Its smaller size and halogen atoms enhance reactivity in catalytic systems.

Physicochemical Behavior: Compound B exhibits moderate lipophilicity (Log Po/w = 2.15) and water solubility (0.24 mg/mL), making it suitable for aqueous-organic biphasic reactions. Compound A’s hazard profile (H302, H315, etc.) indicates irritant properties, necessitating careful handling during synthesis .

Synthetic Utility :

- Both compounds are synthesized via palladium-catalyzed reactions, but Compound A’s larger structure requires multi-step purification (e.g., column chromatography), whereas Compound B’s simplicity allows straightforward isolation .

Table 2: Similar Compounds Identified in Evidence

Research Implications and Limitations

- Utility in Drug Discovery: Compound A’s nitrogenous framework is valuable for designing bioactive molecules, while Compound B’s reactivity supports catalytic applications.

- Future studies should prioritize crystallographic or spectroscopic characterization.

- Safety Considerations : Hazard profiles (e.g., H302, H335) underscore the need for rigorous safety protocols during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.